Sulfonamide pKa Shift by Ortho-CF₃
The 2-CF₃ isomer of 4-cyanobenzenesulfonamide is significantly more acidic than its 3-CF₃ positional isomer due to the ortho electron-withdrawing effect of the trifluoromethyl group. The predicted pKa of the target compound is 8.76, compared with 9.18 for the 3-CF₃ isomer, yielding a ΔpKa of 0.42 units [1]. This corresponds to an approximately 2.6-fold difference in acid dissociation constant, meaning the 2-CF₃ isomer is more extensively deprotonated at physiological pH (7.4). The altered ionization state directly impacts hydrogen-bond donor/acceptor capacity, logD, and protein binding.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.76 (predicted, JChem) |
| Comparator Or Baseline | 4-Cyano-3-(trifluoromethyl)benzenesulfonamide (CAS 923676-92-0), pKa = 9.18 ± 0.60 (predicted) |
| Quantified Difference | ΔpKa = 0.42 (2-CF₃ more acidic); ~2.6-fold difference in Ka |
| Conditions | Predicted values; JChem calculator (ChemBase) and ChemicalBook predicted data |
Why This Matters
A 0.42 pKa unit difference can shift the ionized fraction at physiological pH by ~10%, altering solubility, permeability, and target binding—critical for reproducible biological assay results.
- [1] ChemBase, 4-cyano-2-(trifluoromethyl)benzene-1-sulfonamide, Acid pKa 8.76338. http://www.chembase.cn/molecule-262164.html View Source
